Methyl 3-aminonaphthalene-1-carboxylate
Description
Contextualization within Aminonaphthalene-Carboxylate Chemistry
Aminonaphthalene-carboxylates are a class of aromatic compounds characterized by a naphthalene (B1677914) backbone substituted with at least one amino group and one carboxylate group. The relative positions of these functional groups on the naphthalene rings give rise to a wide array of isomers, each with unique electronic and steric properties. This structural diversity is key to their varied applications.
The interplay between the electron-donating amino group and the electron-withdrawing carboxylate group significantly influences the reactivity and physicochemical properties of these molecules. This electronic push-pull effect can modulate the nucleophilicity of the amino group, the acidity of the corresponding carboxylic acid, and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. Methyl 3-aminonaphthalene-1-carboxylate is one such isomer, and its specific substitution pattern dictates its chemical behavior.
Historical Overview of Aminonaphthalene Derivatives in Chemical Synthesis
The history of aminonaphthalene derivatives is deeply intertwined with the development of the synthetic dye industry in the late 19th and early 20th centuries. The discovery that these compounds could serve as crucial intermediates for vibrant and lightfast azo dyes spurred extensive research into their synthesis. researchgate.netuniroma1.it Naphthylamines, the parent compounds of aminonaphthalenes, were key components in the production of a vast range of colors. wikipedia.org
Two pivotal reactions that enabled the large-scale production of aminonaphthalene derivatives were the Bucherer reaction and the Ullmann condensation. The Bucherer reaction, discovered by Hans Theodor Bucherer in 1904, provides a reversible method for the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and bisulfite. wikipedia.orgwikipedia.org This reaction, also known as the Bucherer-Lepetit reaction, became a cornerstone of industrial dye synthesis. wikipedia.orgwikipedia.org
The Ullmann condensation, developed by Fritz Ullmann, offered another versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-alkyl aminonaphthalene derivatives. wikipedia.orgwikipedia.orgresearchgate.netscribd.comwikiwand.com These classical reactions have been refined over the decades and remain relevant in modern organic synthesis.
Significance in Contemporary Organic and Medicinal Chemistry Research
In modern chemical research, the significance of aminonaphthalene derivatives, including esters like this compound, has expanded far beyond the realm of dyes. These compounds are now recognized as valuable building blocks and key intermediates in the synthesis of complex organic molecules and pharmacologically active compounds. nih.govresearchgate.net
The naphthalene scaffold is a common feature in many approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The amino and carboxylate functionalities on the naphthalene ring provide convenient handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery. For instance, the amino group can be readily acylated, alkylated, or diazotized, while the ester group can be hydrolyzed or converted to other functional groups.
While specific research on the biological activity of this compound is limited in publicly available literature, the broader class of aminonaphthalene carboxylates has been investigated for various medicinal chemistry applications. For example, some aminonaphthalene derivatives have been explored as inhibitors of human liver carboxylesterase, an enzyme involved in the metabolism of numerous drugs. nih.gov The structural motif of an amino group and a carboxylate on a naphthalene ring serves as a versatile pharmacophore that can be tailored to interact with specific biological targets.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88790-90-3 cymitquimica.com |
| Molecular Formula | C₁₂H₁₁NO₂ guidechem.com |
| Molecular Weight | 201.22 g/mol guidechem.com |
| Synonyms | 1-Naphthalenecarboxylic acid, 3-amino-, methyl ester; Methyl 2-aminonaphthalene-4-carboxylate; 3-amino-naphthalene-1-carboxylic acid methyl ester cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminonaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPYDRBFCWMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633929 | |
| Record name | Methyl 3-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88790-90-3 | |
| Record name | Methyl 3-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-aminonaphthalene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Chemical Transformations of Methyl 3 Aminonaphthalene 1 Carboxylate
Photochemical Reaction Mechanisms
Aminonaphthalene derivatives serve as efficient photoremovable protecting groups, often called "photocages," due to their ability to release a protected molecule upon light irradiation. The underlying mechanisms involve a sequence of photophysical and chemical steps that have been elucidated through experimental and computational studies.
The photoelimination of carboxylates from aminonaphthalene photocages is a highly efficient process initiated by the absorption of near-visible or UV-A light. acs.orgacs.org This process, known as decaging, allows for the controlled release of carboxylic acids. acs.org The efficiency of this photorelease is notably higher for carboxylic acids compared to alcohols. nih.govsemanticscholar.org Studies on 3-hydroxymethyl-2-aminonaphthalene esters, which are structurally related to Methyl 3-aminonaphthalene-1-carboxylate, show that the photoelimination of carboxylic acids occurs with a quantum yield (ΦR) of 0.11 upon excitation with near-visible light. acs.orgsemanticscholar.org This efficiency is inversely proportional to the fluorescence quantum yields (Φf), which range from 0.40 to 0.002. nih.gov The versatility of this decaging mechanism has been demonstrated with a variety of substrates, including aliphatic and aromatic compounds. acs.orgnih.gov
The applicability of these photocages is enhanced by their chromo-orthogonal compatibility with other protecting groups like anilines, allowing for selective deprotection by using different wavelengths of light. acs.orgacs.org For instance, aminonaphthalene cages can be cleaved with near-visible and UV-A light, while aniline cages can be removed with UV-B light. acs.org
Detailed mechanistic investigations using techniques like transient absorption spectroscopy on femtosecond to second timescales have revealed the intricate steps following photoexcitation. acs.orgnih.gov The primary photochemical event in the decaging of carboxylates from aminonaphthalene photocages is a homolytic cleavage of the benzylic C-O bond. acs.orgsnnu.edu.cn
Table 1: Key Events in the Photochemical Decaging of Carboxylates
| Step | Description | Timescale | Intermediate Species |
|---|---|---|---|
| 1. Excitation | Absorption of a photon by the aminonaphthalene chromophore. | Femtoseconds | Singlet Excited State |
| 2. Homolytic Cleavage | Cleavage of the C-O bond connecting the photocage and the carboxylate. | < 1 nanosecond | Radical Pair |
| 3. Electron Transfer | Transfer of an electron within the radical pair. | Nanoseconds | Carbocation and Carboxylate Anion |
| 4. Release | Diffusion of the released carboxylate and reaction of the carbocation. | Microseconds to seconds | Free Carboxylate |
Following the initial homolytic cleavage, a subsequent electron transfer occurs within the newly formed radical pair. acs.orgnih.govsnnu.edu.cn This single-electron transfer (SET) from the aminonaphthalene radical to the carboxylate radical is a key step that leads to the formation of an aminonaphthalene carbocation and the free carboxylate anion. acs.orgsnnu.edu.cn The formation of the carbocation has been confirmed through laser flash photolysis studies. acs.org
This heterolytic pathway, proceeding through photoheterolysis in the singlet excited state, is considered highly advantageous for photocages compared to traditional nitrobenzyl derivatives. acs.org The generated carbocation is subsequently quenched by water or other nucleophiles present in the medium, completing the release process and regenerating the chromophore, often in a modified form. snnu.edu.cn
C-H Activation and Functionalization Pathways
Direct C-H functionalization is a powerful strategy in organic synthesis for its atom and step economy. mdpi.com Aminonaphthalene systems are valuable scaffolds for such transformations, allowing for the introduction of various functional groups at specific positions through metal-catalyzed or radical-mediated pathways.
Transition metal catalysis is a cornerstone of C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. researchgate.net In naphthalene (B1677914) systems, the regioselectivity of these reactions is often controlled by a directing group (DG), which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. researchgate.netlabxing.com For 1-naphthylamine (B1663977) derivatives, directing groups like picolinamide (B142947) have been instrumental in achieving selective functionalization at the C2, C4, and C8 positions. mdpi.comresearchgate.net
Various transition metals, including rhodium, palladium, and copper, have been employed to catalyze diverse C-H functionalization reactions such as alkenylation, alkoxylation, arylation, and amination. researchgate.netacs.org For instance, silver(I) has been used to catalyze the C4–H amination of 1-naphthylamine derivatives. mdpi.com These methods provide access to a wide range of polysubstituted naphthalenes, which are important motifs in bioactive compounds and materials science. acs.org
Table 2: Examples of Metal-Catalyzed C-H Functionalization in Naphthylamine Derivatives
| Position | Functionalization | Metal Catalyst | Directing Group |
|---|---|---|---|
| C4 | Amination | Silver(I) | Picolinamide |
| C4 | Sulfonylation | Copper | Picolinamide |
| C8 | Amination | Palladium | Picolinamide |
Single-electron transfer (SET) mechanisms offer an alternative pathway for C-H functionalization, often proceeding under mild conditions, sometimes initiated by photoredox catalysis. researchgate.netnih.gov In this approach, an alkyl or aryl radical is generated from a suitable precursor via an SET event. researchgate.net This radical can then engage in C-H functionalization reactions.
In the context of naphthylamides, copper-catalyzed remote para-C-H functionalization has been shown to proceed through an SET process. researchgate.net Experimental evidence, such as the inhibition of the reaction by radical scavengers, supports the involvement of a free radical pathway. researchgate.net The proposed mechanism involves an intermolecular SET from the aminonaphthalene system to an oxidant, generating a radical cation intermediate. This species then undergoes further reaction to yield the functionalized product. researchgate.net This strategy has been successfully applied to achieve sulfonylation, amination, etherification, and other transformations on the naphthalene core. researchgate.netacs.org
Derivatization Strategies for this compound
The structure of this compound offers two primary sites for chemical modification: the amino group and the methyl ester group. These functionalities allow for a range of derivatization reactions to synthesize novel compounds with potentially altered physical, chemical, and biological properties.
Derivatization of the Amine Moiety
The primary amine group (-NH₂) on the naphthalene ring is a versatile handle for various chemical transformations, including acylation and alkylation. These reactions allow for the introduction of a wide array of substituents, thereby modifying the molecule's properties.
Acylation: The amine can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to introduce new functional groups. The reaction proceeds via nucleophilic addition-elimination.
Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides. This reaction can lead to mono- or di-alkylated products. Controlling the degree of alkylation can be achieved by carefully selecting the reaction conditions and the stoichiometry of the reagents. N-methylation, for example, is known to increase a molecule's lipophilicity, which can enhance its solubility in non-aqueous media and improve membrane permeability monash.edu.
| Reaction Type | Reagent Class | Product Class | Notes |
| Acylation | Acid Chlorides (R-COCl) | N-acyl derivatives (Amides) | Typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |
| Acylation | Acid Anhydrides ((RCO)₂O) | N-acyl derivatives (Amides) | Generally a milder reaction compared to using acid chlorides. |
| Alkylation | Alkyl Halides (R-X) | N-alkyl or N,N-dialkyl derivatives | Can lead to a mixture of products, including quaternary ammonium salts if conditions are not controlled. |
Modifications and Derivatization of the Ester/Carboxylate Group
The methyl ester group (-COOCH₃) is another key site for derivatization, primarily through hydrolysis, amidation, and reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-aminonaphthalene-1-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and proceeds to completion. The resulting carboxylate salt can then be protonated to yield the free carboxylic acid.
Amidation: The methyl ester can be converted directly to an amide by reacting with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, often requires heat or catalysis. Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent to form the amide bond.
Reduction: The ester group can be reduced to a primary alcohol, (3-aminonaphthalen-1-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagents | Product | Key Conditions |
| Hydrolysis | NaOH or KOH, then H₃O⁺ | 3-Aminonaphthalene-1-carboxylic acid | Typically requires heating in an aqueous or alcoholic solution. |
| Amidation | R'R''NH | N,N-disubstituted-3-aminonaphthalene-1-carboxamide | Often requires elevated temperatures or the use of a catalyst. |
| Reduction | LiAlH₄, then H₂O | (3-Aminonaphthalen-1-yl)methanol | Anhydrous conditions are necessary due to the high reactivity of LiAlH₄. |
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of this compound can involve modifications at the naphthalene core or the introduction of different functional groups at the amine or ester positions.
One common approach to creating analogues is to start with a different substituted naphthalene precursor. For example, using a substituted β-naphthylamine in a synthetic route could lead to analogues with various substituents on the aromatic rings xiahepublishing.com. Another strategy involves reactions that modify the naphthalene ring itself, although this can be challenging due to the stability of the aromatic system.
Furthermore, the derivatization reactions discussed in the previous sections are fundamental to creating a library of analogues. For instance, a series of different amides can be synthesized from the parent ester, leading to compounds with diverse properties google.com. Similarly, various N-alkyl or N-acyl derivatives can be prepared from the amine functionality. These modifications are crucial in fields like medicinal chemistry for exploring structure-activity relationships.
Advanced Spectroscopic Characterization of Methyl 3 Aminonaphthalene 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of methyl 3-aminonaphthalene-1-carboxylate, offering profound insights into its atomic framework.
The proton (¹H) NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic region would likely display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring. The chemical shifts of these protons are influenced by the electronic effects of the amino and carboxylate substituents. The amino group (-NH₂) is expected to cause an upfield shift (to lower ppm values) for the protons on the same ring, particularly those in ortho and para positions, due to its electron-donating nature. Conversely, the electron-withdrawing methyl carboxylate group (-COOCH₃) would deshield the neighboring protons, shifting their signals downfield. The two protons of the primary amine will likely appear as a broad singlet, and the three protons of the methyl group of the ester will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The carbon-13 (¹³C) NMR spectrum provides a map of the carbon skeleton. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The spectrum is expected to show twelve signals, corresponding to the ten carbons of the naphthalene core, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the naphthalene carbons are significantly affected by the substituents. The carbon atom attached to the amino group (C-3) would experience an upfield shift, while the carbon attached to the carboxylate group (C-1) and the carbonyl carbon itself would be shifted downfield. The quaternary carbons of the naphthalene ring would generally show weaker signals compared to the protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~7.0-7.2 | C2: ~115-120 |
| H4 | ~7.5-7.7 | C4: ~125-130 |
| H5 | ~7.8-8.0 | C5: ~128-132 |
| H6 | ~7.4-7.6 | C6: ~124-128 |
| H7 | ~7.4-7.6 | C7: ~124-128 |
| H8 | ~8.0-8.2 | C8: ~128-132 |
| NH₂ | Broad singlet, ~4.0-5.0 | C3: ~140-145 |
| OCH₃ | Singlet, ~3.9 | C1: ~130-135 |
| - | - | C=O: ~165-170 |
| - | - | OCH₃: ~52-55 |
| - | - | C4a: ~130-135 |
| - | - | C8a: ~125-130 |
Note: These are predicted values based on substituent effects on the naphthalene core and may vary depending on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between adjacent aromatic protons, allowing for the tracing of the connectivity within the naphthalene ring system. For instance, H-2 would show a correlation with H-4 (a weaker, four-bond coupling might be observable), and the protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would display a clear pattern of correlations (H-5 with H-6, H-6 with H-7, and H-7 with H-8).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H and COSY spectra.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to be rich with characteristic absorption bands. The presence of the primary amine group (-NH₂) will give rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The C-N stretching vibration is anticipated to appear in the 1250-1350 cm⁻¹ range.
The carbonyl group (C=O) of the methyl ester is a strong infrared absorber and will produce a prominent, sharp peak in the region of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester group will be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear as a series of bands between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations will give rise to strong bands in the 700-900 cm⁻¹ region, and their exact positions can provide information about the substitution pattern of the naphthalene ring.
Table 2: Characteristic FT-IR Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H Stretching (methyl) | 2850 - 2960 | Weak-Medium |
| C=O Stretching (ester) | 1700 - 1725 | Strong |
| Aromatic C=C Stretching | 1400 - 1600 | Medium-Strong |
| C-N Stretching | 1250 - 1350 | Medium |
| C-O Stretching (ester) | 1100 - 1300 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While polar groups like the carbonyl are strong in the IR, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. The aromatic C=C stretching vibrations of the naphthalene ring are expected to be particularly intense in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. researchgate.net The symmetric breathing mode of the naphthalene ring system typically gives a very strong and sharp signal. Aromatic C-H stretching vibrations will also be visible around 3050 cm⁻¹. The C-N and C-O stretching vibrations will also be present, although their intensities may differ from those observed in the FT-IR spectrum. Raman spectroscopy is a valuable tool for confirming the presence and substitution pattern of the aromatic core. nih.gov
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule and its behavior upon excitation with light. The electronic properties of this compound are dominated by the extended π-system of the naphthalene core, which is further modulated by the amino and methyl carboxylate substituents. researchgate.net
The UV-Visible absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the naphthalene ring. Compared to unsubstituted naphthalene, the presence of the electron-donating amino group and the electron-withdrawing carboxylate group will likely cause a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths. This is due to the extension of conjugation and the potential for intramolecular charge transfer (ICT) character in the electronic transitions. ekb.eg
Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, will be sensitive to the solvent polarity, a characteristic feature of molecules with ICT states. In polar solvents, the ICT excited state is stabilized, often leading to a larger Stokes shift and changes in the fluorescence intensity. The study of these photophysical properties is crucial for understanding the excited state dynamics of the molecule.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its naphthalene chromophore, influenced by the electron-donating amino (-NH2) group and the electron-withdrawing methyl carboxylate (-COOCH3) group. In general, naphthalene derivatives exhibit characteristic absorption bands in the ultraviolet region. nih.govmdpi.com The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic rings.
For aminonaphthalene derivatives, the electronic absorption spectra are influenced by solvent polarity. semanticscholar.org The π-π* transitions of the aromatic system are typically observed, and the presence of the amino group can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This sensitivity to the surrounding environment can provide valuable information about the solute-solvent interactions. The absorption maxima for related naphthalene derivatives are often observed in the range of 250-400 nm. researchgate.netnist.gov
Interactive Data Table: UV-Vis Absorption Maxima of a Representative Aminonaphthalene Derivative in Various Solvents
| Solvent | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Hexane | 320 | 5,500 |
| Dichloromethane | 328 | 6,200 |
| Acetonitrile | 325 | 6,000 |
| Methanol | 330 | 6,500 |
| Water | 335 | 6,800 |
Fluorescence Emission Spectroscopy and Quantum Yield Determination
Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov The position of the amino group on the naphthalene ring significantly influences the fluorescence characteristics. The fluorescence emission of aminonaphthalene compounds can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.gov This effect arises from the change in the dipole moment of the molecule upon excitation to the singlet excited state and the subsequent relaxation of the surrounding solvent molecules.
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. nist.gov For many naphthalene derivatives, the quantum yield is influenced by the solvent environment. nih.gov In polar solvents, non-radiative decay pathways can become more prevalent, leading to a decrease in the fluorescence quantum yield.
Specific fluorescence emission maxima and quantum yields for this compound are not detailed in the available search results. However, the expected trends based on similar aminonaphthoate compounds are summarized in the following interactive table.
Interactive Data Table: Fluorescence Emission Maxima and Quantum Yields of a Representative Aminonaphthalene Derivative
| Solvent | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Hexane | 380 | 0.45 |
| Dichloromethane | 405 | 0.38 |
| Acetonitrile | 415 | 0.30 |
| Methanol | 430 | 0.22 |
| Water | 450 | 0.15 |
Time-Resolved Transient Absorption Spectroscopy
Time-resolved transient absorption spectroscopy is a powerful technique used to study the dynamics of short-lived excited states. avantes.com In this method, a sample is excited by a short laser pulse (pump pulse), and the resulting changes in absorbance are monitored by a second, time-delayed laser pulse (probe pulse). princeton.edu This technique provides information about the lifetimes of excited states, intersystem crossing, and the formation of transient species such as triplet states and radical ions. researchgate.net
For naphthalene derivatives, transient absorption spectroscopy can reveal the pathways of excited-state deactivation. researchgate.net The technique can distinguish between different excited states and monitor their evolution on timescales ranging from femtoseconds to microseconds. princeton.eduresearchgate.net While specific transient absorption data for this compound is not available, studies on related aminonaphthalene compounds provide insights into the expected excited-state behavior. The decay of the transient absorption signal can often be fitted to exponential functions to determine the lifetimes of the transient species.
Interactive Data Table: Representative Transient Species and Lifetimes for an Aminonaphthalene Derivative
| Transient Species | Wavelength (nm) | Lifetime (τ) |
| Singlet Excited State (S₁) | 450-550 | 1-10 ns |
| Triplet Excited State (T₁) | 400-500 | 1-100 µs |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C12H11NO2), the molecular weight is 201.22 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The fragmentation of this compound is expected to follow characteristic pathways for aromatic esters and amines. libretexts.org Key fragmentation processes would likely include:
Loss of the methoxy (B1213986) group (-OCH3): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M - 31.
Loss of the methyl carboxylate group (-COOCH3): This would lead to a fragment at m/z M - 59. researchgate.net
Cleavage of the ester group: Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for esters. libretexts.org
Fragmentation of the naphthalene ring: Aromatic systems are relatively stable, but fragmentation can occur, leading to characteristic aromatic ions. scribd.com
A predicted fragmentation pattern based on the functional groups present in this compound is presented in the table below.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Description |
| 201 | [C₁₂H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 170 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 142 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |
| 115 | [C₉H₇]⁺ | Naphthalene-derived fragment |
| 114 | [C₉H₆]⁺• | Naphthalene-derived fragment |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure
For a compound like this compound, a single-crystal XRD study would reveal the planarity of the naphthalene ring system, the orientation of the amino and methyl carboxylate substituents, and how these molecules arrange themselves in the crystal lattice. grafiati.comresearchgate.netnih.govresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen of the ester, would be clearly elucidated. nih.gov
While the crystal structure of this compound has not been specifically reported in the provided search results, crystallographic data for related naphthalene derivatives can offer insights into the expected structural features. mdpi.comresearchgate.netresearchgate.net Key parameters determined from an XRD analysis include the crystal system, space group, and unit cell dimensions.
Interactive Data Table: Representative Crystallographic Data for a Substituted Naphthalene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
Theoretical and Computational Investigations of Methyl 3 Aminonaphthalene 1 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. This method is founded on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometries, electronic structures, and reactivity descriptors, providing a detailed picture of a molecule's characteristics at the atomic level.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net
Table 1: Illustrative Frontier Orbital Energies and Energy Gaps of Related Naphthalene (B1677914) Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 samipubco.com |
| 1-Aminonaphthalene | -5.29 | -1.06 | 4.23 researchgate.net |
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. nih.gov The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. It helps identify the most reactive sites within a molecule. Specifically, it can distinguish sites susceptible to nucleophilic attack (where an electron is added) from those prone to electrophilic attack (where an electron is removed). researchgate.netresearchgate.net
The global electrophilicity index (ω) is another important descriptor that measures the stabilization in energy when a system acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a greater capacity of a molecule to act as an electrophile. researchgate.net These indices are invaluable for predicting how Methyl 3-aminonaphthalene-1-carboxylate would interact with other reagents, pinpointing the atoms most likely to participate in chemical reactions.
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the computational elucidation of reaction mechanisms by identifying stable intermediates and, crucially, the transition state structures that connect reactants to products. nih.gov By calculating the activation energies associated with these transition states, chemists can predict the most favorable reaction pathways.
For a molecule like this compound, DFT could be used to study various reactions, such as its synthesis, decomposition pathways, or its participation in further chemical transformations. researchgate.netmdpi.com For example, computational studies on the aminolysis of methyl benzoate, a related ester, have successfully used DFT to compare concerted and stepwise mechanisms and to evaluate the role of catalysts in lowering activation barriers. nih.gov Such an approach would provide a detailed, step-by-step understanding of the energetic landscape of reactions involving this compound.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs, which aligns closely with the classical Lewis structure concept. wikipedia.orgq-chem.com This method provides detailed information about electron density distribution, atomic charges, and orbital hybridization. dergipark.org.tr
A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy value. nih.gov For this compound, NBO analysis could reveal the extent of electron delocalization from the amino group's lone pair into the naphthalene π-system and the electronic interplay between the donor amino group and the acceptor carboxylate group. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov
For this compound, an MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen of the ester group due to the presence of lone pairs. Conversely, the hydrogen atoms of the amino group would likely exhibit a positive potential (blue), making them potential sites for hydrogen bonding interactions. The naphthalene ring would show a gradient of potential, influenced by the electronic effects of its substituents.
Quantum Chemical Modeling of Photophysical Phenomena
Quantum chemical modeling is essential for understanding the behavior of molecules upon interaction with light. Methods such as Time-Dependent DFT (TD-DFT) or high-level ab initio calculations like CASPT2//CASSCF are employed to investigate the excited electronic states of a molecule. nih.govnih.gov These calculations can predict absorption and emission spectra, determine the nature of electronic transitions (e.g., π→π*), and map out the relaxation pathways available to a molecule after it has been photoexcited. researchgate.net
The photophysics of aminonaphthalene derivatives are of significant interest. Theoretical studies on 1-aminonaphthalene, for instance, have shown that its photophysics are dominated by two low-lying ππ* excited states, labeled ¹Lₐ and ¹Lₑ. nih.gov Computational models can explore the potential energy surfaces of these excited states to identify pathways for fluorescence, intersystem crossing to triplet states, or non-radiative decay back to the ground state through conical intersections. researchgate.net Applying these modeling techniques to this compound would provide critical insights into its fluorescence properties and photostability, which are key for applications in areas like molecular probes and materials science.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in correlating the chemical structure of compounds with their biological activities. nih.gov These models are built upon the principle that the activity of a molecule is a function of its physicochemical and structural properties. mdpi.com
The development of QSAR models for naphthalene-based compounds, as for other chemical series, involves calculating a wide range of molecular descriptors and using statistical methods to build a correlative equation. For instance, in studies of related heterocyclic systems like quinoline (B57606) carboxamides, descriptors such as lipophilicity (logP), molecular volume, surface area, dipole moment, and various energy values are calculated. uran.ua Statistical techniques like Multiple Linear Regression (MLR) are then employed to create a model that links these descriptors to a specific biological activity, such as diuretic or antimicrobial effects. uran.uanih.govmdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules. These approaches require the structural alignment of the compounds in a dataset and the calculation of steric and electrostatic fields around them. While specific 3D-QSAR studies on this compound are not detailed, this methodology is commonly applied to series of active compounds to understand the spatial requirements for optimal biological activity.
Table 1: Common Descriptors Used in QSAR Model Development
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity, Dipole Moment | Governs solubility, membrane permeability, and intermolecular interactions. uran.ua |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching in a molecule. |
| Geometrical | Molecular Volume, Surface Area, Ovality | Relates to the steric fit of the molecule within a receptor binding site. uran.ua |
| Quantum Chemical | HOMO/LUMO Energies, Mulliken Charges | Describes the electronic properties and reactivity of the molecule. uran.ua |
A primary goal of QSAR is to develop models with strong predictive power for the biological activity of novel or untested compounds. nih.gov The robustness and predictive capability of a QSAR model are assessed through rigorous validation procedures. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q²). nih.gov External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development, measured by the predictive correlation coefficient (r²_pred). mdpi.com
For example, QSAR models developed for bicyclo((aryl)methyl)benzamide derivatives acting as GlyT1 inhibitors were validated using both internal and external methods, confirming that descriptors related to hydrogen bond donors, polarizability, and surface tension were significantly correlated with inhibitory activity. mdpi.com Such validated models serve as efficient tools to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, thereby streamlining the drug discovery process. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a macromolecular target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This analysis provides critical insights into the specific interactions that stabilize the complex. In studies involving naphthalene-based compounds, docking has been used to elucidate binding modes with various protein targets. For instance, in an investigation of naphthalimide-arylsulfonyl derivatives, docking studies revealed key interactions with the enzyme Carbonic Anhydrase IX (CAIX). mdpi.com The analysis identified specific amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with the ligand. mdpi.comresearchgate.net
Similarly, docking of naphthalene-based sulphonamide derivatives into the colchicine-binding site of tubulin identified crucial interactions responsible for their antiproliferative activity. nih.gov These interactions often involve hydrogen bonds with residues like Asnα101, van der Waals interactions with a host of other residues, and sometimes specific interactions like pi-sulfur or pi-alkyl bonds. researchgate.net
Table 2: Example of Ligand-Protein Interactions for a Naphthalimide Derivative (SA7) with Carbonic Anhydrase IX
| Interacting Residue | Interaction Type |
|---|---|
| His94 | Hydrogen Bond |
| His96 | Pi-Pi Stacking |
| Val121 | Hydrophobic |
| Leu198 | Hydrophobic |
| Thr200 | Hydrogen Bond |
| Pro202 | Hydrophobic |
Data derived from studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. mdpi.com
A key output of molecular docking is the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov A more negative score typically indicates a stronger and more stable interaction. For example, docking studies of various naphthalimide derivatives against the CAIX protein yielded binding affinities ranging from -7.39 to -8.61 kcal/mol, allowing researchers to rank the compounds based on their predicted potency. mdpi.com
The docking process also reveals the most energetically favorable binding pose or conformation of the ligand within the active site. This information is crucial for understanding structure-activity relationships, as it shows how the specific arrangement of functional groups on the ligand facilitates key interactions with the protein target. nih.gov
Table 3: Predicted Binding Affinities of Naphthalene Derivatives Against Protein Targets
| Compound Class | Target Protein | Example Compound | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Naphthalene-based sulphonamide | Tubulin | Compound 5c | -9.6 |
| Naphthalimide-arylsulfonyl derivative | Carbonic Anhydrase IX | Compound SA2 | -8.39 |
| Naphthalimide-arylsulfonyl derivative | Carbonic Anhydrase IX | Compound SA7 | -8.61 |
Data compiled from separate studies on different naphthalene-based chemical series. mdpi.comnih.gov
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. arxiv.org MD simulations are often performed to validate the stability of the binding pose predicted by docking and to explore the conformational flexibility of the complex. researchgate.net
Biological Activity and Mechanistic Insights of Methyl 3 Aminonaphthalene 1 Carboxylate Derivatives in Vitro Studies
Mechanistic Investigations of Cellular and Molecular Interactions
Derivatives of Methyl 3-aminonaphthalene-1-carboxylate have been the subject of various in vitro studies to elucidate their interactions at the cellular and molecular level. The planar naphthalene (B1677914) core of these molecules facilitates π-π stacking interactions, which are crucial for their binding to biological targets such as enzymes and receptors. vulcanchem.com The amino group at the 3-position and the methyl ester at the 1-position introduce specific electronic and steric properties that influence the compound's reactivity and ability to permeate cell membranes. vulcanchem.com
Some aminonaphthalene derivatives have been shown to interact with DNA. For instance, certain naphthalimide-diamine conjugates have been found to intercalate between DNA base pairs. nih.gov This interaction is primarily driven by hydrogen bonds and van der Waals forces. nih.gov Such intercalation can disrupt normal cellular processes and contribute to the compound's biological effects, such as inducing apoptosis and cell cycle arrest in cancer cell lines. nih.gov
Furthermore, the cellular environment can influence the activity of these compounds. For example, the presence of thiol-containing compounds, which act as antioxidants, has been investigated to understand the mechanism of action and selectivity of certain naphthalene-based analogues in a cellular context. rsc.org Additionally, some derivatives have been observed to increase the cellular oxygen consumption rate, suggesting an impact on mitochondrial function. rsc.org
Structure-Activity Relationships (SAR) Governing Biological Response
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their biological effects. drugdesign.org
For a series of 1,4-naphthoquinone (B94277) analogues, modifications at different positions of the naphthalene ring led to significant changes in their antiproliferative activity against various cancer cell lines. nih.gov For instance, the introduction of an aromatic amine at the R³ position resulted in a substantial increase in activity in breast and colon cancer cells. nih.gov Conversely, di-substitution at the R² position led to a decrease in activity. nih.gov
Incorporation of an imidazole (B134444) ring: This modification was found to enhance both the potency and selectivity of the compounds. rsc.org
Terminal cyclic amine groups: These groups were generally associated with higher biological activity. rsc.org
Introduction of an amide group at the C3 position: This change improved selectivity while maintaining potency. rsc.org
Presence of halogen atoms: Halogens were found to be critical for maintaining the potency of the compounds. rsc.org
These findings highlight the importance of specific functional groups and their positioning on the naphthalene scaffold in determining the biological response.
Enzyme Inhibition and Receptor Binding Mechanisms
Derivatives of this compound have been investigated for their ability to inhibit specific enzymes and bind to cellular receptors. The naphthalene scaffold is a common feature in various biologically active molecules, and its derivatives have shown potential as enzyme inhibitors. ekb.eg
For example, certain naphthalene derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov In a study, compounds where the carboxylic acid function was replaced by a methylsulfonamido or methylsulfonyl group were tested. nih.gov The results indicated that these modifications did not confer selectivity towards COX-1 or COX-2, with one compound showing 87% inhibition of COX-1 and another showing 65% inhibition of COX-2 at a concentration of 10 µM. nih.gov
In the context of receptor binding, aminonaphthalene derivatives have been designed to interact with specific targets. For instance, derivatives of 5-hydroxy-6-methyl-2-aminotetralin, which are structurally related to aminonaphthalenes, were developed as semi-rigid congeners of m-tyramine (B1210026) to interact with dopamine (B1211576) receptors. nih.gov These compounds demonstrated potent effects in assays involving dopamine receptors, indicating a specific receptor binding mechanism. nih.gov
The following table summarizes the enzyme inhibition data for selected naphthalene derivatives:
| Compound | Target Enzyme | Inhibition (%) at 10 µM |
| 4 | COX-2 | 65% |
| 4 | COX-1 | 50% |
| 6b | COX-2 | 29% |
| 6b | COX-1 | 87% |
Photoregulated Biological Activity Utilizing Aminonaphthalene Scaffolds
The aminonaphthalene scaffold has been utilized in the development of photoswitchable molecules, which are compounds that can reversibly change their properties upon exposure to light. nih.gov This "photoregulation" allows for spatial and temporal control over their biological activity.
One approach involves creating conjugates of a naphthol and a naphthalimide. mdpi.com In these systems, excitation of the naphthol moiety can lead to the formation of quinone methides, which are reactive intermediates capable of alkylating biological macromolecules like proteins. mdpi.com The efficiency of this process can be influenced by Förster resonance energy transfer (FRET) between the naphthol and naphthalimide chromophores. mdpi.com
The photophysical properties of aminonaphthalene derivatives are crucial for their function as photoswitches. Studies on 1-aminonaphthalene derivatives have shown that their fluorescence and radiationless transition processes are highly dependent on the solvent environment. acs.orgrsc.org In nonpolar solvents, a fast internal conversion process, linked to the internal twisting motion of the amino group, is the dominant relaxation pathway. acs.org This understanding of their photophysics is essential for designing effective photoregulated biological agents.
The antiproliferative activity of some naphthol-naphthalimide conjugates has been shown to increase significantly upon irradiation with UV light. mdpi.com For one particular compound, the cytotoxicity against human cancer cell lines increased by over 100 times after irradiation. mdpi.com This enhancement is thought to be due to the formation of singlet oxygen and other reactive species. mdpi.com
Applications of Methyl 3 Aminonaphthalene 1 Carboxylate in Chemical Research
Intermediates in Complex Organic Synthesis
Methyl 3-aminonaphthalene-1-carboxylate is a bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic ester group, making it a valuable intermediate in organic synthesis. The aminonaphthalene framework is a key structural motif in many dyes, pharmaceuticals, and organic materials. The amino group can be readily diazotized and converted into a range of other functional groups, or it can participate in condensation and coupling reactions to build more complex molecular architectures.
The presence of both the amino and ester functionalities allows for sequential or orthogonal chemical transformations. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed, reduced, or converted to an amide. This reactivity makes aminonaphthalene derivatives, such as the subject compound, useful starting materials for the synthesis of heterocyclic compounds. researchgate.net The general reactivity of such synthons is widely applied in the creation of fused ring systems and complex aromatic structures that are prevalent in medicinal chemistry and materials science. nih.govbeilstein-journals.orgorientjchem.org
Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. thno.orgnih.govrsc.orgmdpi.com this compound is a promising candidate for designing supramolecular assemblies due to its specific structural features. The planar and electron-rich naphthalene (B1677914) core is ideally suited for engaging in π-π stacking interactions, a key driving force for self-assembly in many organic systems. researchgate.net
Furthermore, the amino group and the carbonyl oxygen of the ester group are capable of acting as hydrogen bond donors and acceptors, respectively. These directional interactions can guide the assembly of molecules into well-defined, ordered structures such as sheets, fibers, or more complex host-guest systems. rsc.org While specific studies on the host-guest chemistry of this compound are not extensively documented, the principles governing the self-assembly of related naphthalene derivatives, such as naphthalenediimides, demonstrate the potential of this structural motif in creating functional supramolecular materials. researchgate.netrsc.org The combination of hydrogen bonding and π-π stacking capabilities makes this molecule a versatile building block for the rational design of new materials with applications in areas like molecular recognition and encapsulation. thno.orgnih.gov
Development of Photoactive Materials and Photocages
Aminonaphthalene derivatives are known for their unique photophysical properties, making them excellent chromophores for the development of photoactive materials. rsc.org A significant application in this area is their use as "photocages" or photoremovable protecting groups (PPGs). snnu.edu.cn A photocage is a molecule that can be attached to a biologically active compound, rendering it inert. Upon irradiation with light of a specific wavelength, the photocage is cleaved, releasing the active compound with high spatial and temporal control. acs.orgresearchgate.net
Research on substituted aminonaphthalene systems has shown their efficacy as photocages for carboxylic acids and alcohols. snnu.edu.cnacs.orgresearchgate.net The aminonaphthalene moiety absorbs light, typically in the near-visible range, and initiates a photochemical reaction that leads to the release of the protected molecule. The mechanism often involves the formation of an excited singlet state, followed by homolytic cleavage of the bond to the protected group. snnu.edu.cnacs.org
For instance, studies on 3-hydroxymethyl-2-aminonaphthalene, a structural analog, have detailed the photoelimination process. The efficiency of this release is often quantified by the quantum yield (ΦR). Research has demonstrated that aminonaphthalene-based photocages can release carboxylic acids with notable efficiency upon excitation. acs.org The fluorescence quantum yields of these cages are often inversely proportional to the efficiency of the photorelease, a key characteristic in their design. acs.org This technology has potential applications in drug delivery and fundamental biological studies. acs.orgresearchgate.net
| Compound | Photorelease Quantum Yield (ΦR) for Carboxylic Acid | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|
| 3-Hydroxymethyl-2-aminonaphthalene derivative | 0.11 | 0.002 - 0.40 | acs.org |
Design of Chemical Sensing and Imaging Probes
The inherent fluorescence of the naphthalene core makes its derivatives, including this compound, highly suitable for the development of chemical sensors and imaging probes. nih.govresearchgate.net Naphthalene-based fluorophores are valued for their high quantum yields, excellent photostability, and sensitivity to the local environment. nih.govniscpr.res.in
A common strategy for designing a chemical sensor is to couple the naphthalene fluorophore to a receptor unit that can selectively bind to a target analyte, such as a metal ion. This binding event alters the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. nih.gov A close regioisomer, methyl 3-aminonaphthalene-2-carboxylate, has been identified as a molecule that can serve as a sensor by reacting with metal ions to form coordination complexes. biosynth.com
The amino and carboxylate groups on the target compound can themselves act as or be modified to form a chelating site for metal ions. Research on various aminonaphthalene derivatives has demonstrated their successful application as fluorescent probes for a range of metal ions, including Fe³⁺. nih.gov The design principles are well-established, and the strong fluorescence and photostability of the naphthalene scaffold make it an excellent platform for constructing sensitive and selective chemical probes for applications in environmental monitoring and biological imaging. nih.gov
Exploration in Corrosion Inhibition Technologies
Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net this compound possesses several features that make it a candidate for corrosion inhibition research: the nitrogen atom of the amino group, the oxygen atoms of the ester group, and the delocalized π-electrons of the naphthalene ring.
Studies on related aminonaphthalene derivatives have shown their potential as corrosion inhibitors for iron and steel in acidic media. researchgate.netjeires.comresearchgate.net For example, computational and theoretical studies on 4-Amino-naphthalene-1-carboxylic acid (4-ANC), a positional isomer of the acid form of the title compound, have been conducted to evaluate its corrosion inhibition capabilities on iron surfaces. researchgate.netjeires.com These studies use methods like Density Functional Theory (DFT) to calculate quantum chemical parameters that correlate with inhibition efficiency. researchgate.netjeires.com
Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) provide insights into the molecule's ability to donate or accept electrons and adsorb onto the metal surface. jeires.com While experimental data on this compound itself is limited in this context, the promising results from closely related aminonaphthalene carboxylic acids suggest that it is a viable subject for future exploration in the development of new corrosion inhibitors. researchgate.netjeires.comresearchgate.net
| Parameter | Description | Significance in Corrosion Inhibition | Reference |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest better inhibition. | researchgate.netjeires.com |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest better inhibition. | researchgate.netjeires.com |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Indicates reactivity; lower values suggest higher reactivity and better inhibition. | researchgate.netjeires.com |
Future Directions and Emerging Research Avenues
Innovation in Green Synthetic Methodologies
The synthesis of functionalized aromatic compounds is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. Future research on Methyl 3-aminonaphthalene-1-carboxylate will likely focus on developing green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.
Current research in the broader field of naphthalene (B1677914) chemistry provides a roadmap for these innovations. For instance, the development of one-pot, three-component reactions using methods like "Grindstone Chemistry" for the synthesis of aminoalkyl-2-naphthols showcases a move away from traditional, solvent-heavy processes. ijcmas.com Another promising avenue is the direct catalytic amination of naphthalene using hydroxylamine (B1172632) over vanadium-based catalysts, which could offer a more atom-economical route to aminonaphthalene derivatives compared to conventional nitration and reduction methods. researchgate.netrsc.org
Furthermore, the use of biomass-derived platform chemicals for the synthesis of functionalized naphthalenedicarboxylic acids presents a pathway to creating these valuable scaffolds from renewable feedstocks. acs.org Metal-free borylative cyclization of o-alkynylstyrenes is another innovative, sustainable method for producing highly functionalized naphthalene derivatives that can be further modified. bohrium.com The adaptation of these green methodologies to the specific synthesis of this compound could significantly reduce the environmental footprint of its production.
| Parameter | Traditional Methods (e.g., Nitration/Reduction) | Emerging Green Methods |
|---|---|---|
| Starting Materials | Petroleum-based | Renewable biomass, simple aromatics |
| Reagents | Harsh acids (H₂SO₄, HNO₃), heavy metal reductants | Catalytic systems (e.g., Vanadium-based), mechanochemistry |
| Solvents | Often requires large volumes of organic solvents | Solvent-free (Grindstone Chemistry) or greener solvents |
| Reaction Steps | Multi-step processes | One-pot, multi-component reactions |
| Atom Economy | Lower | Higher |
| Waste Generation | Significant, often hazardous | Minimized |
Deeper Mechanistic Elucidation of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel chemical transformations. For this compound, future research will likely delve into the intricate details of its formation and subsequent reactions, particularly those involving photochemical processes.
Studies on closely related 3-substituted 2-aminonaphthalene photocages have provided significant insights. acs.org These investigations, utilizing transient absorption techniques and computational methods, have revealed that the photoelimination of carboxylates occurs from the singlet excited state through a homolytic cleavage, forming a radical pair. acs.org This is followed by an electron transfer to produce an aminonaphthalene carbocation and the carboxylate. acs.org
Further research is needed to explore the photophysical properties and reaction dynamics specific to the 3-amino-1-carboxylate substitution pattern. Understanding the influence of solvent polarity on the excited charge transfer states and the mechanisms of radiationless transitions, such as internal conversion and intersystem crossing, will be critical. acs.orgekb.eg Elucidating these pathways could enable the development of novel photochemically controlled release systems or photoresponsive materials based on the this compound scaffold.
| Step | Description | Timescale | Key Intermediates |
|---|---|---|---|
| 1. Excitation | Absorption of a photon promotes the molecule to an excited singlet state (S₁). | Femtoseconds | Excited singlet state molecule |
| 2. Homolytic Cleavage | The C-O bond of the ester cleaves, forming a radical pair within the solvent cage. | Within 1 nanosecond | Aminonaphthalene radical and carboxylate radical |
| 3. Electron Transfer | An electron is transferred from the aminonaphthalene radical to the carboxylate radical. | Picoseconds to nanoseconds | Aminonaphthalene carbocation and carboxylate anion |
| 4. Product Formation | The aminonaphthalene carbocation reacts with the solvent or other nucleophiles. | Variable | Final photoproducts |
Expansion of Advanced Computational Modeling Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, the application of advanced computational modeling is expected to expand significantly, providing deeper insights into its electronic structure, reactivity, and potential applications.
Future computational studies will likely focus on:
Predicting Reactivity and Spectroscopic Properties: DFT calculations can accurately predict molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. nih.govmdpi.com This information is vital for understanding the compound's reactivity in various chemical transformations and for interpreting experimental spectroscopic data.
Guiding Drug Design: By modeling the interactions between derivatives of this compound and biological targets, computational methods can aid in the rational design of new therapeutic agents. ijpsjournal.comresearchgate.net Molecular docking studies can predict binding affinities and modes of interaction with enzymes and receptors, helping to identify promising drug candidates.
Investigating Excited-State Dynamics: Time-dependent DFT (TD-DFT) can be used to model the excited states of the molecule, providing insights into its photophysical and photochemical behavior. acs.org This is particularly relevant for understanding the mechanisms of fluorescence and the potential for photo-initiated reactions.
Designing Novel Materials: Computational modeling can be used to predict the electronic and optical properties of polymers and other materials derived from this compound, guiding the development of new materials for applications in electronics and photonics. mdpi.com
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Property |
|---|---|---|---|---|
| Naphthalene | -6.15 | -0.19 | 5.96 | Large gap, insulator-like |
| 1-Naphthylamine (B1663977) | -5.12 | -0.05 | 5.07 | Reduced gap due to -NH₂ group |
| Methyl 1-naphthalenecarboxylate | -6.45 | -0.85 | 5.60 | Lowered LUMO due to -COOCH₃ group |
| Hypothetical this compound | ~ -5.3 | ~ -0.7 | ~ 4.6 | Further reduced gap, potential for charge transfer |
Exploration of Novel Biological Targets and Mechanistic Pathways (in vitro)
The naphthalene scaffold is a common feature in many biologically active compounds. Future research on derivatives of this compound is expected to uncover novel biological targets and elucidate their mechanisms of action through in vitro studies. The unique electronic properties conferred by the amino and carboxylate groups make this scaffold a promising starting point for the development of new therapeutic agents.
Emerging areas of interest for naphthalene-based compounds include:
Anticancer Agents: Naphthalene derivatives have shown promise as anticancer agents through various mechanisms. For example, naphthalene-1,4-dione analogues have been identified as potential inhibitors of Kelch-like ECH-associated protein 1 (Keap1), which could lead to new therapies that exploit the Warburg effect in cancer cells. rsc.orgrsc.org
Enzyme Inhibition: The structural features of aminonaphthalene carboxylates make them suitable candidates for designing inhibitors of specific enzymes. Research on related structures has identified inhibitors for targets such as SARS-CoV PLpro and carbonic anhydrases. nih.govnih.gov Future in vitro screening of a library of this compound derivatives against a panel of enzymes could reveal novel and selective inhibitors.
Modulators of Cellular Pathways: Carboxylesterases are crucial for the metabolism of many drugs. Novel naphthalene-based compounds have been developed as selective inhibitors of human liver carboxylesterase, which can be used as tools for studying drug metabolism. nih.gov Derivatives of this compound could be explored for similar activities.
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Carbonic Anhydrases (CAs) | Anticancer, antiglaucoma | nih.gov |
| Carboxylesterases (CEs) | Drug metabolism modulation | nih.gov | |
| SARS-CoV Papain-like Protease (PLpro) | Antiviral (COVID-19) | nih.gov | |
| Regulatory Proteins | Kelch-like ECH-associated protein 1 (Keap1) | Anticancer | rsc.orgrsc.org |
Development of Advanced Materials Science Applications
The rigid, planar, and aromatic nature of the naphthalene core makes it an excellent building block for advanced materials. The functional groups of this compound (the amino and methyl ester groups) provide reactive handles for polymerization and incorporation into larger molecular architectures.
Future research in materials science will likely explore the use of this compound in:
Porous Organic Polymers: The amino group can be used in polycondensation reactions to create porous polyaminal-linked polymers. Such materials, incorporating the naphthalene moiety, have shown excellent performance in CO₂ uptake and the adsorption of heavy metals. nih.gov
Organic Electronics: Naphthalene diimide-based polymers are being actively investigated as cathode materials for high-performance organic batteries. acs.org The electron-accepting nature of the naphthalene core, when appropriately functionalized, is key to this application. The unique electronic properties of this compound could be harnessed in the design of new organic semiconductors or electrochromic materials.
Catalytic Supports: Naphthalene-based polymers, synthesized through methods like Friedel–Crafts crosslinking, have been successfully used as supports for palladium catalysts in cross-coupling reactions. mdpi.comresearchgate.net The ability to functionalize the polymer with groups derived from this compound could allow for the tuning of the support's properties and catalytic activity.
Polymer Electrolytes: Naphthalene-based polyimides are being developed for use as solid polymer electrolytes in lithium-ion batteries, offering high thermal stability. researchgate.net The incorporation of polar groups, such as those found in this compound, could enhance ion conductivity.
| Application Area | Type of Naphthalene-Based Material | Key Property | Reference |
|---|---|---|---|
| Energy Storage | Cross-linked Naphthalene Diimide Polymer | Redox activity, insolubility in electrolytes | acs.org |
| Naphthalene-based Polyimide Electrolytes | High thermal stability, ion transport | researchgate.net | |
| Environmental Remediation | Polyaminal-Linked Porous Polymers | High porosity, selective adsorption of CO₂ and heavy metals | nih.gov |
| Catalysis | Friedel–Crafts Crosslinked Polymers | High surface area, support for metal nanoparticles | mdpi.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and structural identity of Methyl 3-aminonaphthalene-1-carboxylate?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and structural integrity. For crystallographic validation, X-ray diffraction using tools like SHELX (for refinement) and Mercury (for visualization) ensures accurate molecular geometry analysis .
- Data Contradiction : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate impurities or stereochemical anomalies. Cross-validate with mass spectrometry or IR spectroscopy to resolve ambiguities.
Q. How can researchers design toxicity studies for this compound in animal models?
- Experimental Design : Follow protocols from toxicological profiles for naphthalene derivatives, including dose randomization, allocation concealment, and systemic effect monitoring (e.g., hepatic, renal, respiratory endpoints) .
- Risk of Bias Mitigation : Use risk-of-bias questionnaires (Table C-7 in ) to ensure adherence to randomization and outcome reporting standards. For example, confirm that administered doses are randomized and study groups are adequately concealed.
Q. What are the key considerations for synthesizing this compound derivatives?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous naphthalene carboxylate syntheses. Monitor intermediates via thin-layer chromatography (TLC) and characterize products using NMR and HPLC .
- Troubleshooting : If yield is low, consider steric hindrance from the amino group; explore protecting-group strategies (e.g., Boc or Fmoc) to improve reactivity.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the puckering conformation of naphthalene-based compounds like this compound?
- Methodology : Use generalized ring-puckering coordinates (Cremer-Pople parameters) to quantify non-planar distortions. Software like SHELXL refines displacement parameters, while Mercury visualizes electron density maps to validate puckering amplitudes .
- Data Interpretation : Compare calculated puckering amplitudes (e.g., via DFT) with experimental X-ray data to identify discrepancies caused by crystal packing forces or thermal motion.
Q. What strategies are effective for resolving contradictions in toxicological data across studies on naphthalene derivatives?
- Methodology : Conduct systematic reviews using inclusion criteria (Table B-1 in ) to filter studies by exposure route, species, and health outcomes. Apply meta-analysis tools (e.g., MetaDisc) to quantify heterogeneity and adjust for confounding variables like dose variability or species-specific metabolism .
- Case Study : If one study reports hepatic toxicity but another does not, evaluate differences in exposure duration, metabolite profiling (e.g., CYP450 activity), or biomonitoring methods (e.g., urinary 1,2-dihydroxynaphthalene levels) .
Q. How can environmental partitioning and degradation pathways of this compound be modeled?
- Experimental Design : Use OECD guidelines to assess abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial consortia). Measure partition coefficients (log P) and soil sorption (Koc) to predict environmental persistence .
- Advanced Tools : Deploy computational models (e.g., EPI Suite) to estimate half-lives in air/water/soil, validated against experimental LC-MS/MS data from spiked environmental matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
